(S)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Overview
Description
The compound “(S)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex due to the presence of multiple functional groups. The exact structure of “this compound” would depend on the specific arrangement and stereochemistry of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives depend on their specific structure. Some general properties of piperazine derivatives include high GI absorption, low BBB permeability, and variable water solubility .Scientific Research Applications
Molecular Structure and Synthesis
(S)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate and its derivatives are integral in the field of chemical synthesis and molecular structure analysis. Studies have detailed the synthesis of various piperazine derivatives, showcasing their importance as intermediates for biologically active compounds, such as tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which is a significant intermediate for synthesizing biologically active benziimidazole compounds (Liu Ya-hu, 2010). The complex molecular structure of these compounds, including their crystallization and bond interactions, has been extensively studied, highlighting their potential in creating intricate molecular architectures (C. Mamat et al., 2012), (S. Anthal et al., 2018).
Biological Evaluation and Antibacterial Activity
The derivatives of this compound have been subjected to biological evaluation, particularly for their antibacterial properties. For instance, research has shown that tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibited moderate anthelmintic activity and was characterized for its antibacterial properties (C. Sanjeevarayappa et al., 2015). Additionally, studies on the synthesis and characterization of piperazine derivatives have included evaluations of their antibacterial and antifungal activities against various microorganisms, indicating their potential as antimicrobial agents (B. Kulkarni et al., 2016), (Anshul Kumar et al., 2021).
Organocatalysis and Synthetic Methodology
The compound and its derivatives also play a crucial role in synthetic organic chemistry, particularly as organocatalysts in direct C(sp2)-H arylation of unactivated arenes, demonstrating their versatility and efficiency in promoting both inter- and intra-molecular reactions (L. Yadav et al., 2020). The detailed structural analysis and novel synthetic methodologies contribute significantly to the field of organic chemistry and drug design.
Mechanism of Action
The mechanism of action of piperazine derivatives can vary widely depending on their specific structure and the target they interact with. Without specific information about “(S)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate”, it’s difficult to provide a detailed mechanism of action .
Safety and Hazards
The safety and hazards associated with piperazine derivatives can vary depending on their specific structure and properties. Some piperazine derivatives may have hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Future Directions
Properties
IUPAC Name |
1-O-benzyl 4-O-tert-butyl (2S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-9-10-20(15(11-19)12-21)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINOMZOGOKYFHD-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)CO)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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